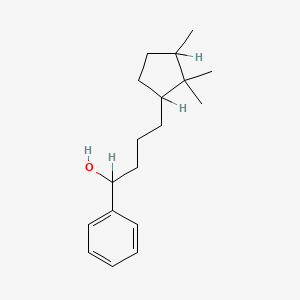

alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol

Description

Properties

CAS No. |

85187-16-2 |

|---|---|

Molecular Formula |

C18H28O |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

1-phenyl-4-(2,2,3-trimethylcyclopentyl)butan-1-ol |

InChI |

InChI=1S/C18H28O/c1-14-12-13-16(18(14,2)3)10-7-11-17(19)15-8-5-4-6-9-15/h4-6,8-9,14,16-17,19H,7,10-13H2,1-3H3 |

InChI Key |

RRRMRASQZQTKRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C1(C)C)CCCC(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Wittig Reaction

The cyclopentanone derivative undergoes a Wittig reaction:

$$

\text{Cyclopentanone} + \text{Phosphorus Ylide} \rightarrow \text{Alkene Intermediate}

$$

- Conditions : Anhydrous solvents (e.g., tetrahydrofuran), inert atmosphere (argon or nitrogen).

- Catalysts : Triphenylphosphine and strong bases like sodium hydride.

Step 2: Chain Extension

The alkene intermediate reacts with a Grignard reagent (e.g., ethylmagnesium bromide) to extend the carbon chain:

$$

\text{Alkene Intermediate} + \text{Grignard Reagent} \rightarrow \text{Propyl Intermediate}

$$

- Conditions : Low temperatures (-10°C to 0°C) to control reactivity.

- Solvents : Ether or tetrahydrofuran.

Step 3: Benzylation

The propyl intermediate reacts with benzaldehyde in the presence of reducing agents:

$$

\text{Propyl Intermediate} + \text{Benzaldehyde} \xrightarrow{\text{Reduction}} \text{Benzyl Alcohol Derivative}

$$

- Reducing Agents : Sodium borohydride or lithium aluminum hydride.

- Solvents : Alcohols such as methanol or ethanol.

Step 4: Purification

The final product is purified through:

- Distillation under reduced pressure (e.g., boiling point ~70°C at 0.4 torr).

- Recrystallization using organic solvents like hexane or ethyl acetate.

Reaction Conditions and Notes

| Step | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Wittig Reaction | Phosphorus ylide, cyclopentanone | Anhydrous THF, inert gas | Ensures selective formation of alkene intermediate. |

| Chain Extension | Grignard reagent | -10°C to 0°C | Controls exothermic reaction; excess reagent may lead to side products. |

| Benzylation | Benzaldehyde, reducing agent | Room temperature | Reducing agent choice affects yield and purity of benzyl alcohol. |

| Purification | Organic solvents | Reduced pressure | Achieves high-purity product suitable for industrial applications. |

Challenges in Preparation

- Steric Hindrance : The bulky trimethylcyclopentane group can reduce reactivity in subsequent steps.

- Side Reactions : Over-reduction or polymerization during benzylation can lower yields.

- Purity Control : Impurities from unreacted intermediates require careful purification techniques.

Applications of Synthetic Methods

The described methods are widely applicable for synthesizing derivatives with similar structures, particularly those used in:

- Fragrance compounds with unique odor profiles.

- Pharmaceutical intermediates requiring specific stereochemistry.

Chemical Reactions Analysis

alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the benzyl alcohol group to a benzyl ether or hydrocarbon using reagents like lithium aluminum hydride.

Scientific Research Applications

Fragrance and Flavor Applications

Fragrance Composition

The compound has been identified as a valuable ingredient in perfumery due to its pleasant odor profile. It can be utilized in various products such as:

- Fine fragrances : Used in perfumes to impart unique scent characteristics.

- Household products : Incorporated into cleaning agents and air fresheners for enhanced aroma.

- Cosmetics : Added to lotions and creams to improve sensory qualities.

According to patent EP2252674B1, the compound can be employed in concentrations ranging from 0.001% to 20% depending on the desired fragrance intensity and the nature of the product being formulated .

Flavoring Agent

In food applications, alpha-(3-(2,2,3-trimethylcyclopentyl)propyl)benzyl alcohol is recognized as a Generally Recognized As Safe (GRAS) substance. It is used to enhance flavors in various food products while adhering to safety standards established by regulatory bodies .

Toxicological Assessments

Safety Profile

Extensive toxicological studies have been conducted to evaluate the safety of this compound when used as a fragrance ingredient. Research indicates that:

- Low toxicity : The compound exhibits low acute and subchronic toxicity when applied dermally or orally .

- Carcinogenicity : No evidence of carcinogenic effects has been observed in long-term studies involving animal models .

- Irritation potential : The compound is generally non-irritating and non-sensitizing at commonly used concentrations .

Case Study 1: Use in Household Products

A study examined the incorporation of this compound in fabric softeners. The research demonstrated that at concentrations of 0.001% to 0.05%, the compound effectively masked undesirable odors while providing a pleasant fragrance upon use .

Case Study 2: Cosmetic Formulations

In cosmetic formulations, this alcohol was evaluated for its stability and sensory properties. Results indicated that it contributed positively to the overall user experience without compromising product integrity or safety.

Data Summary Table

| Application Area | Concentration Range | Key Findings |

|---|---|---|

| Fragrance | 0.001% - 20% | Enhances scent profiles; effective in perfumes |

| Flavoring | GRAS status | Safe for food applications |

| Household Products | 0.001% - 0.05% | Effective odor masking |

| Cosmetics | Variable | Improves sensory qualities without irritation |

Mechanism of Action

The mechanism of action of alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Comparison Metrics

Lipophilicity and Solubility :

- The target compound’s trimethylcyclopentylpropyl chain significantly increases lipophilicity compared to smaller substituents (e.g., cyclopropyl in 63226-80-2) or polar groups (e.g., chlorine in 873-63-2). This makes it less water-soluble but more compatible with non-polar matrices like oils or waxes .

- Fluorinated analogues (e.g., 144284-24-2) exhibit unique solubility profiles due to fluorine’s polarity, but their linear structures lack the steric hindrance of the target’s branched cyclopentyl group .

Volatility and Stability :

- The bulky trimethylcyclopentyl group likely reduces volatility compared to straight-chain alkyl derivatives (e.g., alpha-Propylphenethyl alcohol, 705-73-7), enhancing persistence in fragrance applications .

Reactivity :

- Halogenated derivatives (e.g., 873-63-2) are more reactive in nucleophilic substitutions, whereas the target compound’s hydrocarbon substituent favors radical or oxidation reactions .

- Aminoethyl derivatives (e.g., 42142-52-9) can participate in acid-base interactions, unlike the target compound’s inert alkyl chain .

Fragrance Industry

- The trimethylcyclopentyl group’s rigidity and hydrophobicity align with odorants like Verdox or Terpineol, which rely on bulky substituents for slow evaporation and long-lasting scent profiles .

- In contrast, fluorinated alcohols (e.g., 144284-24-2) are rarely used in perfumery due to their sharp odor profiles but find niche roles in electronic materials .

Pharmaceutical Intermediates

- Amino-substituted benzyl alcohols (e.g., 1219960-69-6) are precursors to adrenergic agonists, whereas the target compound’s lack of functional groups limits direct bioactivity. However, its lipophilicity could aid drug delivery systems .

Biological Activity

Alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol is a complex organic compound notable for its unique branched cyclopentane structure, which contributes to its steric hindrance and potential reactivity. This article examines the biological activity of this compound, including its synthesis, properties, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28O, with a molecular weight of approximately 260.40 g/mol. It appears as a colorless to pale yellow liquid with a characteristic aromatic odor and is soluble in organic solvents but has limited solubility in water.

Synthesis

The synthesis of this compound involves multiple steps that require careful control of reaction conditions. The process typically includes the formation of the benzyl alcohol moiety and the branched cyclopentyl group, which can be achieved through various organic synthesis techniques.

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels. In studies involving similar compounds such as benzyl alcohol, no significant carcinogenic or mutagenic effects were observed. The aryl alkyl alcohols generally demonstrate low acute and subchronic dermal and oral toxicity .

Interaction with Biological Systems

The interactions of this compound with biological systems are still under investigation. Its structural characteristics suggest potential applications in the fragrance and flavor industry due to its aromatic properties. Understanding how this compound interacts with other fragrance components is crucial for formulating effective products in cosmetics and food industries.

Q & A

Q. What are the recommended synthetic pathways for alpha-(3-(2,2,3-Trimethylcyclopentyl)propyl)benzyl alcohol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of substituted benzyl alcohols often involves reduction or alkylation strategies. For example, 3-hydroxybenzyl alcohol is synthesized via reduction of 3-hydroxybenzaldehyde using sodium borohydride or catalytic hydrogenation . For the target compound, the 2,2,3-trimethylcyclopentylpropyl group may require stereoselective alkylation or Grignard reactions. Key factors include:

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to verify the benzyl alcohol moiety (δ ~4.5 ppm for -CHOH) and cyclopentyl protons (δ 1.2–2.1 ppm) .

- GC-MS : To detect impurities (e.g., unreacted trimethylcyclopentane derivatives) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>95% by area) .

Advanced Research Questions

Q. How does the steric hindrance of the 2,2,3-trimethylcyclopentyl group affect the compound’s reactivity in catalytic transformations?

Methodological Answer: The bulky cyclopentyl group may impede nucleophilic attacks or catalytic interactions. For example:

- Hydrogenation challenges : Steric hindrance can reduce catalyst accessibility, requiring high-pressure conditions or specialized ligands (e.g., Wilkinson’s catalyst) .

- Oxidation studies : Tertiary alcohols (e.g., alpha-methylbenzyl alcohol) resist oxidation under mild conditions; advanced oxidizing agents like Dess-Martin periodinane may be needed .

- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., benzyl alcohol) to quantify steric effects .

Q. What analytical approaches can resolve contradictions in reported toxicity data for structurally similar benzyl alcohol derivatives?

Methodological Answer: Discrepancies in toxicity (e.g., LD values for benzyl alcohol: 1230 mg/kg in rats vs. 2000 mg/kg in rabbits ) may arise from species-specific metabolism or assay conditions. Strategies include:

- In vitro assays : Use hepatic microsomes from multiple species to assess metabolic stability.

- Dose-response modeling : Apply OECD Test Guideline 403 (inhalation toxicity) to standardize protocols .

- Computational toxicology : QSAR models to predict acute oral toxicity based on substituent electronegativity and logP values .

Q. How can the compound’s potential as a chiral building block be evaluated for pharmaceutical applications?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol to resolve enantiomers .

- Stereochemical stability : Monitor racemization under acidic/basic conditions via polarimetry or CD spectroscopy.

- Biological assays : Test enantiomers against target receptors (e.g., GPCRs) to identify bioactive configurations .

Q. What strategies mitigate decomposition during long-term storage of this alcohol?

Methodological Answer:

- Stabilizers : Add antioxidants like BHT (0.1% w/w) to prevent radical-mediated oxidation .

- Storage conditions : Argon atmosphere at –20°C in amber vials to limit light/oxygen exposure.

- Stability-indicating assays : Periodic HPLC analysis to track degradation products (e.g., benzaldehyde derivatives) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.